molecular formula C17H17ClFNO3 B2940249 2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide CAS No. 1797694-10-0

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide

Cat. No.: B2940249
CAS No.: 1797694-10-0
M. Wt: 337.78
InChI Key: MITUJDUBMMYFJS-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide ( 1797694-10-0) is a synthetic benzamide derivative of significant interest in medicinal chemistry and pharmaceutical research . Its molecular formula is C 17 H 17 ClFNO 3 with a molecular weight of 337.77 g/mol . The compound features a unique substitution pattern, incorporating both electron-withdrawing (chloro, fluoro) and electron-donating (methoxy) functional groups on its aromatic rings, which profoundly influences its reactivity, lipophilicity, and binding properties with biological targets . This makes it a versatile and valuable building block for exploratory research and lead optimization studies, particularly in the development of receptor-targeted compounds and enzyme inhibitors . Available with a purity of 90% and higher, this intermediate is offered in quantities from 1mg to 100mg for your research needs . This product is intended for laboratory research purposes only and is not for human or veterinary use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClFNO3/c1-22-12-6-3-5-11(9-12)15(23-2)10-20-17(21)16-13(18)7-4-8-14(16)19/h3-9,15H,10H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MITUJDUBMMYFJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(CNC(=O)C2=C(C=CC=C2Cl)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The benzamide scaffold is widely exploited in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Compound Name Key Structural Features Molecular Weight (g/mol) Pharmacological Activity Reference
2-Chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide 2-Cl, 6-F benzamide; 2-methoxy-2-(3-methoxyphenyl)ethyl side chain 363.8 Potential CaSR modulation
R568 (2-Chloro-N-[(1R)-1-(3-methoxyphenyl)ethyl]benzenepropanamine) 2-Cl benzylamine; 3-methoxyphenylethyl group 319.8 Calcilytic (CaSR antagonist)
N-(2-Chloro-6-fluorophenyl)-4-bromo-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide 2-Cl,6-F benzamide; trifluoropropyloxy and bromo-fluoro substituents 504.6 Undisclosed (patented intermediate)
2-Chloro-6-fluoro-N-[2-(pyrimidin-5-yl)ethyl]benzamide 2-Cl,6-F benzamide; pyrimidinylethyl side chain 279.7 Research chemical (no activity disclosed)
Calhex 231 (4-Chloro-N-[(1S,2S)-2-[[(1R)-1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide) 4-Cl benzamide; naphthalene-cyclohexylamine side chain 447.9 Calcilytic (CaSR antagonist)

Key Observations

Substituent Impact on Activity: The chloro-fluoro motif in the benzamide core (shared with R568 and the target compound) is critical for CaSR binding, as seen in calcilytics .

Side Chain Modifications :

  • Replacement of the methoxyphenyl group with pyrimidine () introduces aromatic heterocyclicity, which may alter receptor selectivity .
  • Piperazinyl or trifluoropropyloxy substituents () increase molecular weight and complexity, likely affecting pharmacokinetics .

Synthetic Routes: Many analogues (e.g., R568, Calhex 231) are synthesized via amide coupling using benzoyl chlorides and amines, followed by purification via column chromatography (similar to methods in ) . The target compound’s synthesis likely involves nucleophilic substitution or Mitsunobu reactions to install the methoxy-ethyl side chain .

Crystallographic and Analytical Data :

  • Benzamide derivatives are often characterized using X-ray crystallography (SHELX programs) and NMR spectroscopy . For example, N-(2-methoxy-phenyl)-2-nitrobenzamide () was resolved via SHELX-97, highlighting the role of crystallography in confirming stereochemistry .

Biological Activity

2-Chloro-6-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is an organic compound notable for its unique combination of chloro, fluoro, and methoxy substituents on the benzamide core. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C17H19ClFNO3
  • Molecular Weight : 335.79 g/mol

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the chloro and fluoro groups enhances its binding affinity to various proteins or enzymes, potentially inhibiting their activity. The methoxy groups contribute to the compound's solubility and bioavailability, facilitating its transport in biological systems.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies on related dihydroquinazolinone derivatives show promising activity against drug-resistant parasites, suggesting that structural modifications can enhance efficacy .

CompoundEC50 (μM)Activity
This compoundTBDTBD
Dihydroquinazolinone analogs0.395Moderate

Anticancer Properties

The compound is also being investigated for its potential anticancer effects. Preliminary studies suggest that similar benzamide derivatives can induce apoptosis in cancer cells through the modulation of specific signaling pathways. Further research is required to establish the efficacy of this particular compound in cancer treatment.

Case Studies and Research Findings

  • Study on Structural Modifications :
    A study highlighted that the addition of methoxy groups significantly improved the biological activity of related compounds against Plasmodium falciparum, a malaria-causing parasite. The introduction of these groups led to enhanced solubility and reduced cytotoxicity in human cell lines .
  • Toxicological Assessment :
    Toxicological studies have shown that while some derivatives exhibit potent biological activity, they also require careful evaluation regarding their safety profiles. The compound's interactions with human liver microsomes indicate a potential for metabolic stability issues, which could affect its therapeutic application .

Q & A

Basic Research Questions

What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential reactions, including amide coupling, halogenation, and methoxy group introduction. Critical factors include:

  • Reagent selection : Use fluorinating agents (e.g., DAST) for selective fluorination and chlorinating agents (e.g., PCl₃) for chloro-substituent introduction .
  • Catalytic conditions : Employ palladium catalysts for cross-coupling reactions to minimize side products .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (methanol/water) to achieve >95% purity .

Which spectroscopic methods are most effective for structural confirmation?

  • NMR : ¹H NMR (300 MHz, d⁶-DMSO) to confirm substituent positions (e.g., δ 7.55–7.30 for aromatic protons) .
  • Mass Spectrometry : ESI-MS (m/z 433.9 [M+H]⁺) to verify molecular weight .
  • X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., methoxyphenyl orientation) using single-crystal diffraction .

What safety protocols are essential during handling?

  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the methoxy groups .
  • Waste disposal : Segregate halogenated waste and collaborate with certified biohazard disposal services to comply with EPA guidelines .

Advanced Research Questions

How can reaction mechanisms for key synthetic steps be elucidated?

  • Isotopic labeling : Use deuterated reagents (e.g., CD₃OD) to track methoxy group incorporation via ²H NMR .
  • Computational modeling : Apply DFT calculations (Gaussian 16, B3LYP/6-31G*) to map energy profiles for amide bond formation .

How to resolve contradictions in reported biological activity data?

For example, conflicting IC₅₀ values in antimicrobial assays may arise from:

  • Assay variability : Standardize protocols (e.g., broth microdilution per CLSI guidelines) .
  • Impurity interference : Validate purity via HPLC (C18 column, 90:10 acetonitrile/water) before testing .

What strategies validate target engagement in medicinal chemistry studies?

  • SAR analysis : Compare analogs (e.g., replacing 3-methoxyphenyl with 4-chlorophenyl) to identify pharmacophoric groups .
  • Cellular assays : Use fluorescence polarization to measure binding affinity to kinases or GPCRs .

How can AI enhance synthesis optimization?

  • Process simulation : Train ML models (e.g., COMSOL Multiphysics) to predict optimal reaction parameters (temperature, solvent ratios) .
  • Robotic automation : Implement high-throughput screening for catalyst libraries .

Methodological Recommendations

  • Contradiction resolution : Use orthogonal assays (e.g., SPR and ITC) to validate binding data .
  • Scale-up challenges : Optimize continuous flow reactors for high-yield production (residence time: 30 min, T = 80°C) .

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